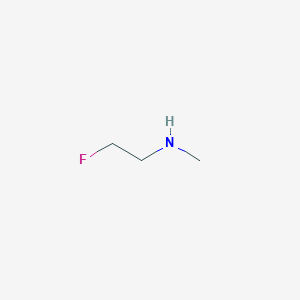

(2-Fluoro-ethyl)-methyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Fluoro-ethyl)-methyl-amine is an organic compound characterized by the presence of a fluorine atom attached to an ethyl group, which is further bonded to a methylamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-ethyl)-methyl-amine typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. One common method includes the use of a fluorinated alkylammonium salt, such as 2-fluoroethylamine hydrochloride, which is reacted with methylamine in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the reaction of 2-fluoroethyl acetate with methylamine can be carried out in a reaction kettle coupled with a rectifying tower to separate and purify the product .

化学反応の分析

Amide Formation with Acyl Chlorides/Carboxylic Acids

(2-Fluoro-ethyl)-methyl-amine reacts with acyl chlorides or carboxylic acids to form fluorinated amides. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation.

| Reagent | Conditions | Yield (EOS) | Product | Source |

|---|---|---|---|---|

| Acyl chlorides | One-pot, two-step procedure, 182 min | 4–17% | N-2-fluoroethyl amides | |

| Carboxylic acids | Similar conditions as above | Comparable | N-2-fluoroethyl amides |

Key Findings :

-

Low yields (4–17%) are attributed to competing side reactions, such as intramolecular cyclization under radiofluorination conditions .

-

The reaction is practical for synthesizing fluorine-18-labeled amides in radiopharmaceutical applications .

Oxidation with Sodium Hypochlorite (NaOCl)

Secondary amines like this compound undergo oxidative cleavage with NaOCl, forming primary amines and formaldehyde. This reaction is hypothesized to involve a Hofmann-type elimination mechanism .

| Reagent | Conditions | Product | Byproduct | Source |

|---|---|---|---|---|

| NaOCl | Mild aqueous conditions | Primary amine derivatives | Formaldehyde |

Mechanistic Insight :

-

NaOCl oxidizes the secondary amine to an intermediate imine, which hydrolyzes to a primary amine and formaldehyde .

-

This reaction is critical in analytical chemistry for converting secondary amines into fluorescent adducts with o-phthalaldehyde .

Salt Formation with Hydrochloric Acid

The free amine form of this compound is prone to rearrangement, but its hydrochloride salt is stable and widely used in synthesis.

| Reagent | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| HCl (gaseous) | Room temperature | (2-Fluoroethyl)(methyl)amine·HCl | Highly stable |

Applications :

-

The hydrochloride salt prevents undesired intramolecular rearrangements, enabling safer handling and storage .

Reactivity with Carbon Dioxide (CO₂)

While not directly studied for this compound, analogous fluorinated amines react with CO₂ in the presence of deoxyfluorination reagents (e.g., DAST) to form carbamoyl fluorides .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CO₂ + DAST | Atmospheric pressure, RT | Carbamoyl fluorides | 70–90% |

Hypothetical Pathway :

-

The amine reacts with CO₂ to form a carbamate intermediate, which is fluorinated by DAST to yield the carbamoyl fluoride .

Rearrangement of Free Amine

Free this compound may undergo intramolecular rearrangement under basic conditions, analogous to ethanolamine derivatives .

Proposed Mechanism :

-

Base-induced deprotonation releases the free amine.

-

Nucleophilic attack on an adjacent electrophilic center (e.g., ester carbonyl) forms a five-membered transition state.

Mitigation :

科学的研究の応用

Chemical Applications

Building Block in Synthesis

(2-Fluoro-ethyl)-methyl-amine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its fluorinated structure allows for modifications that enhance the stability and reactivity of resultant compounds. It can undergo various chemical reactions such as substitution, oxidation, and reduction, making it versatile for synthetic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Fluorine can be replaced by nucleophiles | Sodium iodide in acetone |

| Oxidation | Forms amides or nitriles | Potassium permanganate, chromium trioxide |

| Reduction | Produces simpler amines or hydrocarbons | Lithium aluminum hydride, hydrogen gas with palladium catalyst |

Case Study: Synthesis of Fluorinated Pharmaceuticals

Recent studies have demonstrated the utility of this compound in synthesizing fluorinated pharmaceuticals. For instance, it has been used to enhance the metabolic stability and bioavailability of drug candidates by incorporating fluorine into their structures .

Biological Applications

Modification of Biological Molecules

In biological research, this compound is investigated for its potential to modify biological molecules. The incorporation of fluorine can significantly alter the lipophilicity and biological activity of compounds, making them more effective in therapeutic applications.

Case Study: Drug Development

Research has shown that compounds containing this compound exhibit improved pharmacokinetic properties. For example, studies on lead-like drug structures indicated that fluorinated derivatives often demonstrate decreased lipophilicity but higher permeability compared to non-fluorinated analogs . This property is particularly valuable in the design of drugs targeting specific biological pathways.

Medical Applications

Fluorinated Radiopharmaceuticals

One notable application of this compound is in the development of radiopharmaceuticals for positron emission tomography (PET). The compound can be used as a precursor for labeling molecules with fluorine-18, a radioisotope widely utilized in medical imaging.

| Application | Description |

|---|---|

| PET Imaging | Used as a building block for radiolabeling compounds to visualize metabolic processes in vivo. |

| Drug Design | Explored for enhancing the efficacy and safety profile of new therapeutic agents. |

Case Study: PET Radiopharmaceuticals

A study reported the preparation of [(18)F]-N-(2-fluoro-ethyl)-N-methylamine using cyclic sulfamidates as precursors. This method yielded secondary amines suitable for subsequent reactions with carboxylic acids and acyl chlorides, achieving good yields under typical radiofluorination conditions .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and agrochemicals.

Case Study: Agrochemical Development

The compound has been explored for its potential use in developing agrochemicals that require enhanced stability and efficacy due to its fluorinated nature. The incorporation of fluorine into agrochemical structures can improve their performance in agricultural applications.

作用機序

The mechanism by which (2-Fluoro-ethyl)-methyl-amine exerts its effects is primarily through its interaction with biological molecules. The presence of the fluorine atom can significantly influence the conformation and reactivity of the compound, leading to enhanced binding affinity and selectivity for specific molecular targets. This can result in improved pharmacokinetic properties and therapeutic efficacy .

類似化合物との比較

2-Fluoroethylamine: Similar in structure but lacks the methyl group, leading to different chemical and biological properties.

2,2,2-Trifluoroethylamine: Contains three fluorine atoms, resulting in distinct reactivity and applications.

2,2-Difluoroethylamine: Contains two fluorine atoms, offering a balance between reactivity and stability.

Uniqueness: (2-Fluoro-ethyl)-methyl-amine is unique due to its specific combination of a fluorine atom and a methylamine group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in enhancing the stability and activity of biological molecules make it a valuable compound in research and industry.

生物活性

(2-Fluoro-ethyl)-methyl-amine, a fluorinated organic compound, has gained attention in various fields of research, particularly in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of a fluorine atom bonded to an ethyl group and further attached to a methylamine group, imparts distinctive properties that enhance its biological activity.

The incorporation of fluorine into organic compounds often alters their chemical behavior significantly. In the case of this compound, the fluorine atom enhances the compound's stability and influences its interaction with biological molecules.

Mechanism of Action:

- Target Interaction: Fluorinated compounds like this compound tend to interact with various proteins and enzymes, potentially modifying their activity and stability.

- Pharmacokinetics: The presence of fluorine can improve metabolic stability and bioavailability, making these compounds suitable candidates for drug development .

- Biochemical Pathways: Studies indicate that fluorinated compounds can influence key biochemical pathways, affecting cellular processes such as signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the context of drug development:

- Antitumor Activity: Fluorinated analogs have been shown to exhibit antitumor properties by inhibiting cancer cell growth. For instance, compounds similar to this compound have demonstrated effectiveness against sensitive cell lines like MCF-7 .

- Neurodegenerative Disease Targeting: The compound's ability to label protein aggregates associated with neurodegenerative diseases suggests potential applications in diagnostic imaging or therapeutic interventions.

- Metabolic Studies: The compound has been investigated for its role in modifying biological molecules, enhancing their stability and activity in various metabolic contexts.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Fluorinated Antitumor Agents: Research has shown that modifying existing antitumor drugs with fluorine can enhance their efficacy while reducing toxicity. For instance, a study on 5-fluorobenzothiazole derivatives demonstrated improved metabolic stability and antitumor activity against breast cancer cells .

- Neuroimaging Applications: The ability of this compound to label specific protein aggregates opens avenues for its use in PET imaging for neurodegenerative diseases, potentially aiding early diagnosis and treatment monitoring .

特性

IUPAC Name |

2-fluoro-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN/c1-5-3-2-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWHCYJSJFEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。